The compound (2S,6R)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaen-3-one is a complex organic molecule characterized by its unique tetracyclic structure and multiple functional groups. It contains a chlorine atom at the 9-position and a methyl group at the 4-position, contributing to its distinct chemical properties. The molecular formula for this compound is , with a molecular weight of approximately 299.77 g/mol.
This compound is classified within the category of tetracyclic compounds and has been studied for its potential biological activities. It is related to various derivatives that exhibit significant pharmacological properties, particularly in the field of medicinal chemistry. Research indicates that compounds with similar structural features often demonstrate notable biological activities, although the specific activity of this compound remains to be fully elucidated .
The synthesis of (2S,6R)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaen-3-one can be achieved through several synthetic routes. Common methods include:
Specific reaction conditions such as temperature, solvent choice, and catalysts are crucial for optimizing yields and purity in laboratory settings. Detailed reaction pathways would require further investigation into specific synthetic protocols employed in research laboratories.
The molecular structure can be represented using various notations:
InChI=1S/C17H16ClNO/c1-11-7-5-3-6-8-12(11)14(19)15(20)17(21)16(14)9-4-2/h5-10H,3-4H2,1H3
CN1CC2C(C1)c3cc(Cl)ccc3Oc4ccccc24
This representation highlights the intricate connectivity of atoms within the compound and provides insight into its stereochemistry .
The compound's molecular weight is approximately 299.77 g/mol, and it features a complex arrangement of rings and functional groups that influence its chemical behavior and potential interactions with biological targets.
The compound can undergo various chemical reactions typical for organic molecules with halogens and functional groups:
These reactions are significant for modifying the compound's structure and enhancing its biological activity.
The mechanism of action for (2S,6R)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaen-3-one involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activities and triggering downstream signaling pathways relevant to its pharmacological effects.
Further studies are required to elucidate the exact molecular targets and pathways influenced by this compound based on its structural features .
The physical properties of (2S,6R)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaen-3-one include:
Key chemical properties include:
These properties are critical for understanding how the compound behaves in different environments and its potential applications in scientific research .
The unique structure and potential biological activity of (2S,6R)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaen-3-one suggest several applications:
Further research is needed to explore these applications fully and assess their viability in clinical settings.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2